molecular formula C22H24F3N3O3S B11572319 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide

Cat. No.: B11572319
M. Wt: 467.5 g/mol
InChI Key: WZSWHZXDZTXGLQ-UHFFFAOYSA-N
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Description

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxole ring, a trifluoromethyl group, a pyrimidine ring, and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group and benzodioxole ring can enhance its binding affinity and specificity for certain targets, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Shares the benzodioxole ring but differs in the presence of a carboxylic acid group instead of the pyrimidine and cycloheptyl groups.

    2-Propenal, 3-(1,3-benzodioxol-5-yl): Contains the benzodioxole ring and an aldehyde group, lacking the pyrimidine and cycloheptyl groups.

Uniqueness

The uniqueness of 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cycloheptylpropanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzodioxole and pyrimidine rings contribute to its potential biological activities.

Properties

Molecular Formula

C22H24F3N3O3S

Molecular Weight

467.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-cycloheptylpropanamide

InChI

InChI=1S/C22H24F3N3O3S/c23-22(24,25)19-12-16(14-7-8-17-18(11-14)31-13-30-17)27-21(28-19)32-10-9-20(29)26-15-5-3-1-2-4-6-15/h7-8,11-12,15H,1-6,9-10,13H2,(H,26,29)

InChI Key

WZSWHZXDZTXGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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